
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring. This particular compound is characterized by its unique substituents, including a dimethyl group and an isopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include diols and carbonyl compounds. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. Catalysts and solvents are chosen to enhance the reaction rate and selectivity. Purification steps such as distillation or crystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Applications De Recherche Scientifique
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler analog without the dimethyl and isopropyl groups.
1,3-Dioxane: A six-membered ring analog.
Tetrahydrofuran: A five-membered ring ether without the additional substituents.
Uniqueness
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) is unique due to its specific substituents, which confer distinct chemical and physical properties. These differences can affect its reactivity, stability, and interactions with other molecules.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(5R)-2,2-dimethyl-5-propan-2-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C8H14O3/c1-5(2)6-7(9)11-8(3,4)10-6/h5-6H,1-4H3/t6-/m1/s1 |
Clé InChI |
IYTDDIHEQOBLKU-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)[C@@H]1C(=O)OC(O1)(C)C |
SMILES canonique |
CC(C)C1C(=O)OC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


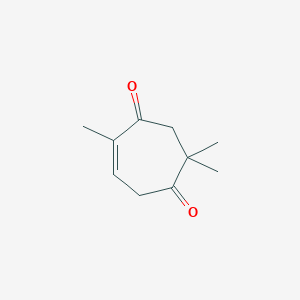
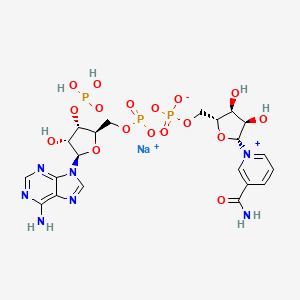
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)
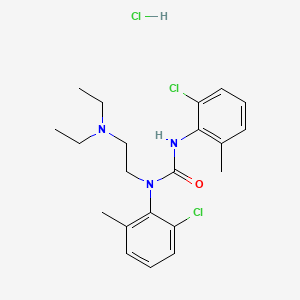
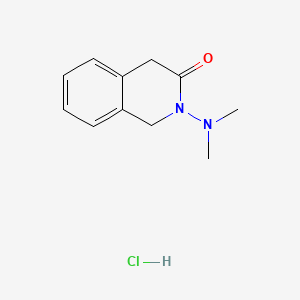
![7a-Ethoxy-6-methyl-2,3,5,7a-tetrahydrofuro[2,3-b]pyridine-3a(4H)-carbonitrile](/img/structure/B13810005.png)
![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate](/img/structure/B13810018.png)
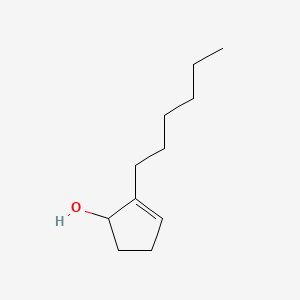
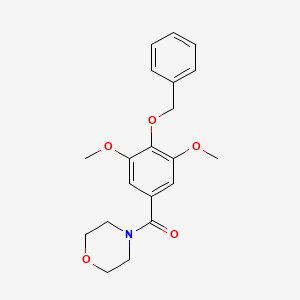
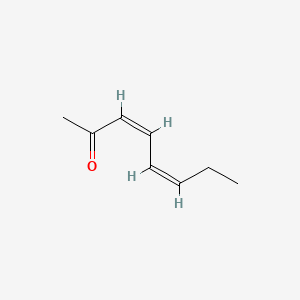
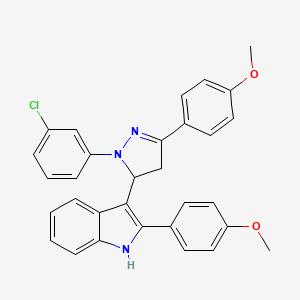
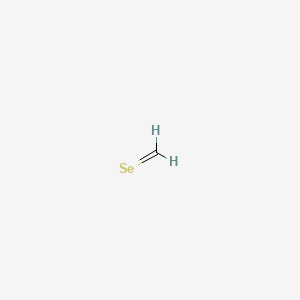
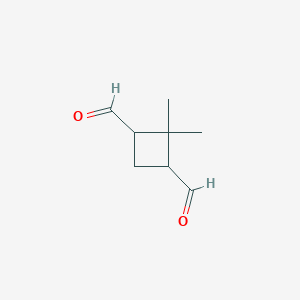
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
